![molecular formula C13H10BrFO2 B6383383 3-Bromo-5-(3-fluoro-4-methoxyphenyl)phenol, 95% CAS No. 1261964-33-3](/img/structure/B6383383.png)
3-Bromo-5-(3-fluoro-4-methoxyphenyl)phenol, 95%
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Overview
Description
3-Bromo-5-(3-fluoro-4-methoxyphenyl)phenol, 95% (3-Br-5-FMPP) is a synthetic compound that has been recently studied for its various biochemical and physiological effects. 3-Br-5-FMPP is a low-molecular-weight compound that can be easily synthesized and has been used in a range of laboratory experiments.
Scientific Research Applications
3-Bromo-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has been studied for its various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer activity, as well as being a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). 3-Bromo-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has also been used in studies of the effects of endocrine-disrupting chemicals on human health.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-fluoro-4-methoxyphenyl)phenol, 95% is not yet fully understood, however, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of pro-inflammatory mediators, and inhibition of this enzyme can reduce inflammation and oxidative stress. In addition, 3-Bromo-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has been found to exert an anti-cancer effect by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
3-Bromo-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has been found to have anti-inflammatory, anti-oxidant, and anti-cancer activity. In addition, it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. 3-Bromo-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has also been found to have endocrine-disrupting effects, which can lead to a variety of health problems.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-5-(3-fluoro-4-methoxyphenyl)phenol, 95% in laboratory experiments is its low-molecular-weight, which makes it easy to synthesize and use in experiments. It is also relatively stable and has a wide range of biochemical and physiological effects. However, there are some limitations to using 3-Bromo-5-(3-fluoro-4-methoxyphenyl)phenol, 95% in laboratory experiments. For example, it is not water-soluble, and its effects on the body are still not fully understood.
Future Directions
There are a number of potential future directions for research involving 3-Bromo-5-(3-fluoro-4-methoxyphenyl)phenol, 95%. These include further investigation into its anti-inflammatory, anti-oxidant, and anti-cancer activities, as well as its potential endocrine-disrupting effects. In addition, further research into the mechanism of action of 3-Bromo-5-(3-fluoro-4-methoxyphenyl)phenol, 95% is needed to gain a better understanding of its effects on the body. Finally, further studies are needed to explore potential applications of 3-Bromo-5-(3-fluoro-4-methoxyphenyl)phenol, 95% in the medical field, such as in the treatment of cancer and other diseases.
Synthesis Methods
3-Bromo-5-(3-fluoro-4-methoxyphenyl)phenol, 95% can be synthesized through a substitution reaction of 4-methoxyacetophenone and 3-bromo-5-fluorophenol in the presence of an acid catalyst. The reaction begins with the abstraction of a proton from the 4-methoxyacetophenone by the acid catalyst, resulting in the formation of a phenoxide anion. The nucleophilic attack of the phenoxide anion on the 3-bromo-5-fluorophenol then gives rise to the desired product, 3-Bromo-5-(3-fluoro-4-methoxyphenyl)phenol, 95%.
properties
IUPAC Name |
3-bromo-5-(3-fluoro-4-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO2/c1-17-13-3-2-8(6-12(13)15)9-4-10(14)7-11(16)5-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJXPMOPQXMKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686412 |
Source
|
Record name | 5-Bromo-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-fluoro-4-methoxyphenyl)phenol | |
CAS RN |
1261964-33-3 |
Source
|
Record name | 5-Bromo-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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